molecular formula C20H24N2O4S B2617465 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide CAS No. 1171238-30-4

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2617465
CAS RN: 1171238-30-4
M. Wt: 388.48
InChI Key: VRPMACKHVBVOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, and a benzenesulfonamide group, which is a common component in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrahydroquinoline portion of the molecule would likely contribute to a cyclic structure, while the benzenesulfonamide group would add additional complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the tetrahydroquinoline and benzenesulfonamide groups could potentially allow for a variety of chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzenesulfonamide derivatives are often used in pharmaceuticals and can have a variety of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14-6-7-15(2)19(11-14)27(24,25)21-17-9-8-16-5-4-10-22(18(16)12-17)20(23)13-26-3/h6-9,11-12,21H,4-5,10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPMACKHVBVOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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